4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine
Overview
Description
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their wide-ranging biological activities .
Mode of Action
It’s worth noting that benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some benzimidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 .
Molecular Mechanism
Some benzimidazole compounds have been found to bind to DNA grooves and have peroxide mediated DNA-cleavage properties .
Temporal Effects in Laboratory Settings
Some benzimidazole derivatives have been found to show changes in their effects over time .
Dosage Effects in Animal Models
Some benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .
Metabolic Pathways
Some benzimidazole derivatives have been found to interact with various enzymes .
Transport and Distribution
Some benzimidazole derivatives have been found to be highly soluble in water and other polar solvents .
Subcellular Localization
Some benzimidazole derivatives have been found to interact with proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Pyrimidine Moiety: The pyrimidine ring can be synthesized by the reaction of appropriate amidines with β-dicarbonyl compounds under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, and base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: Similar structure but lacks the pyrimidine moiety.
2-(4-aminophenyl)benzimidazole: Contains a benzimidazole ring but with different substitution patterns.
4-(1H-benzimidazol-2-yl)-1,3-thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine is unique due to the presence of both benzimidazole and pyrimidine moieties in a single molecule. This combination enhances its potential biological activity and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c18-17-19-10-9-14(21-17)12-5-7-13(8-6-12)22-11-20-15-3-1-2-4-16(15)22/h1-11H,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVRYPQNBZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327968 | |
Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685106-69-8 | |
Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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